[(furan-2-yl)methyl]({[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine
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Overview
Description
(furan-2-yl)methyl-1H-pyrazol-5-yl]methyl})amine is an organic compound that features a furan ring and a pyrazole ring connected via a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (furan-2-yl)methyl-1H-pyrazol-5-yl]methyl})amine typically involves the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Formation of the pyrazole ring: This involves the reaction of hydrazines with 1,3-diketones or their equivalents.
Linking the two rings: The furan and pyrazole rings are connected via a methylene bridge, often through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(furan-2-yl)methyl-1H-pyrazol-5-yl]methyl})amine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The pyrazole ring can be reduced to form pyrazolines.
Substitution: Both the furan and pyrazole rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (for electrophilic substitution) or organolithium compounds (for nucleophilic substitution) are commonly employed.
Major Products
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Pyrazolines and other reduced forms.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
(furan-2-yl)methyl-1H-pyrazol-5-yl]methyl})amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (furan-2-yl)methyl-1H-pyrazol-5-yl]methyl})amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to various biochemical effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N,N-Diisopropylethylamine: A tertiary amine used as a non-nucleophilic base.
Triethylamine: Another tertiary amine commonly used in organic synthesis.
2,6-Di-tert-butylpyridine: A sterically hindered base used in various chemical reactions.
Uniqueness
(furan-2-yl)methyl-1H-pyrazol-5-yl]methyl})amine is unique due to its dual-ring structure, which imparts distinct chemical and physical properties. This makes it a versatile compound for various applications, distinguishing it from simpler amines and other related compounds.
Properties
Molecular Formula |
C13H19N3O |
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Molecular Weight |
233.31 g/mol |
IUPAC Name |
1-(furan-2-yl)-N-[(2-methyl-5-propan-2-ylpyrazol-3-yl)methyl]methanamine |
InChI |
InChI=1S/C13H19N3O/c1-10(2)13-7-11(16(3)15-13)8-14-9-12-5-4-6-17-12/h4-7,10,14H,8-9H2,1-3H3 |
InChI Key |
OZEAXJZRPPKMQJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NN(C(=C1)CNCC2=CC=CO2)C |
Origin of Product |
United States |
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